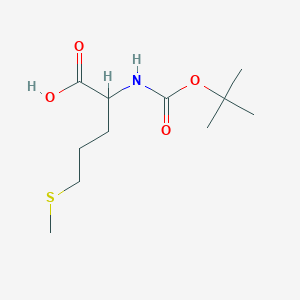
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol is an organic compound that features both imidazole and pyrazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reduction of 1-Methyl-1H-imidazol-4-carboxylic acid. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by stirring at room temperature and then at elevated temperatures to ensure complete reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of alcohols or amines.
Substitution: The imidazole and pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used as an intermediate in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of (1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol involves interactions with various molecular targets. The imidazole and pyrazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activities. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and omeprazole share the imidazole ring structure.
Pyrazole derivatives: Compounds such as celecoxib and pyrazole itself are structurally related.
Uniqueness
(1-Methyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol is unique due to the combination of both imidazole and pyrazole rings in a single molecule. This dual functionality can lead to a broader range of biological activities and synthetic applications compared to compounds containing only one of these rings .
Propiedades
Fórmula molecular |
C8H10N4O |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
(1-methylimidazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H10N4O/c1-12-4-7(9-5-12)8(13)6-2-10-11-3-6/h2-5,8,13H,1H3,(H,10,11) |
Clave InChI |
XGRSGOZRSACIOQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)C(C2=CNN=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)
![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)

![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)

![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)
